Organoleptic Differentiation: Cabbage/Garlic Signature vs. Potato/Green Profiles of In-Class Analogs
4-(Methylthio)butanal delivers a sulfurous cabbage/garlic odor at 0.10% in propylene glycol, whereas its closest structural analog methional (3-(methylthio)propanal, C4 analog) provides a cooked-potato, savory-eliciting odor . A second comparator, 3-(methylthio)butanal (positional isomer), exhibits a green, musky, buchu odor with a potato chip flavor note at 0.10% in dipropylene glycol . This constitutes a qualitative organoleptic differentiation: the linear terminal-methylthio aldehyde (4-substituted) yields alliaceous character, while the branched or shorter-chain analogs yield potato-dominated profiles.
| Evidence Dimension | Odor character at standardized concentration |
|---|---|
| Target Compound Data | Sulfurous, cabbage, garlic (0.10% in propylene glycol) |
| Comparator Or Baseline | Methional: creamy, earthy, vegetable, potato, tomato (odor at 1%). 3-(Methylthio)butanal: green, musky, buchu, potato chip (0.10% in dipropylene glycol) |
| Quantified Difference | Qualitatively distinct odor categories: alliaceous (target) vs. solanaceous (methional) vs. green-musky (3-methylthio isomer) |
| Conditions | Standardized organoleptic evaluation at 0.10% concentration in glycol solvent, as reported by industry reference databases and vendor technical datasheets |
Why This Matters
For flavor formulation requiring cabbage, garlic, or alliaceous top-notes, 4-(methylthio)butanal is the only methylthio-aldehyde delivering this specific odor character; methional and 3-(methylthio)butanal cannot substitute without altering the sensory profile.
